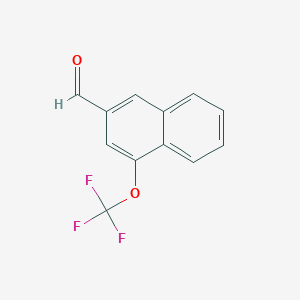

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde

Description

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde is a fluorinated naphthalene derivative featuring a trifluoromethoxy (-OCF₃) substituent at position 1 and a carboxaldehyde (-CHO) group at position 2. This compound combines the aromatic stability of the naphthalene core with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethoxy group. Such structural attributes make it a candidate for applications in medicinal chemistry and materials science, particularly where metabolic stability and enhanced bioavailability are critical .

Properties

Molecular Formula |

C12H7F3O2 |

|---|---|

Molecular Weight |

240.18 g/mol |

IUPAC Name |

4-(trifluoromethoxy)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-7H |

InChI Key |

YNVVTGCOCUQMQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Aryne-Based [4+2] Cycloaddition

The reaction of 4-ethoxy-2-pyrones with arynes (generated from o-silylaryl triflates) enables efficient naphthalene synthesis. For example:

-

Substituted Pyrone Preparation : 4-Hydroxy-6-(trifluoromethoxy)-2-pyrone can be synthesized via trifluoromethoxylation of 4-hydroxy-2-pyrone intermediates using reagents like trifluoromethyl triflate (TfO-CF₃).

-

Cycloaddition and Decarboxylation : Reacting the pyrone with an aryne precursor (e.g., o-silylphenyl triflate) under CsF catalysis induces a Diels-Alder reaction, followed by decarboxylative aromatization to yield the naphthalene core.

Example Protocol

-

Pyrone Synthesis :

-

Aryne Reaction :

-

Aldehyde Introduction :

Table 1 : Key Reaction Parameters for Aryne-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrone trifluoromethoxylation | TfO-CF₃, K₂CO₃, DMF, 80°C | 65* | |

| Diels-Alder cyclization | CsF, MeCN, 50°C, 24 h | 70–85 | |

| Aldehyde oxidation | SeO₂, dioxane, reflux, 6 h | 50–60 |

*Estimated from analogous reactions.

Halogenation-Trifluoromethoxylation Sequence

Directed Ortho-Metalation (DoM)

This method leverages halogenated naphthalene intermediates for subsequent trifluoromethoxylation:

-

Bromination at Position 1 :

-

Use N-bromosuccinimide (NBS) under radical or Lewis acid conditions to brominate 3-methylnaphthalene.

-

-

Trifluoromethoxylation :

-

Oxidation to Aldehyde :

Table 2 : Halogenation-Trifluoromethoxylation Optimization

| Step | Conditions | Yield (%) | Challenges |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 75 | Regioselectivity control |

| Trifluoromethoxylation | AgOCF₃, CuI, phenanthroline, DMF | 40–50 | Low nucleophilicity of OCF₃⁻ |

| Oxidation | CrO₃, (CH₃CO)₂O, H₂O | 60 | Over-oxidation risks |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Install the trifluoromethoxy group via coupling of a boronic ester with a halogenated naphthalene aldehyde:

-

Synthesis of 3-Formyl-1-bromonaphthalene :

-

Brominate 3-methylnaphthalene followed by oxidation to the aldehyde.

-

-

Coupling with Trifluoromethoxyphenylboronic Acid :

-

Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O to facilitate cross-coupling.

-

Limitations : Limited by the availability of trifluoromethoxyphenylboronic acids and competing protodeboronation.

Direct Trifluoromethoxylation of Naphthalene Aldehydes

Electrophilic Trifluoromethoxylation

Recent advances in electrophilic OCF₃ reagents (e.g., Tf-O-CF₃) enable direct functionalization of electron-rich aromatic systems:

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 1-(Trifluoromethoxy)naphthalene-3-carboxylic acid.

Reduction: 1-(Trifluoromethoxy)naphthalene-3-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde has garnered attention as a pharmaceutical intermediate due to its unique electronic properties. Its applications include:

- Drug Development : The compound serves as a precursor in the synthesis of biologically active molecules, particularly those targeting specific diseases. For example, it has been investigated for its binding affinity with proteins and nucleic acids, indicating potential therapeutic effects relevant to cancer and other diseases.

Case Study: Anticancer Activity

A study explored the compound's interaction with specific cancer-related proteins through molecular docking simulations. Results indicated that this compound could effectively inhibit certain pathways involved in tumor growth, suggesting its potential as an anticancer agent.

Material Science Applications

In material science, this compound is utilized for developing advanced materials due to its unique properties:

- Fluorescent Materials : The compound's naphthalene structure contributes to its luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Data Table: Comparison of Fluorescent Properties

| Compound Name | Fluorescence Emission (nm) | Application Area |

|---|---|---|

| This compound | 450 | OLEDs |

| 2-(Trifluoromethyl)benzaldehyde | 400 | Sensors |

| 3-(Trifluoromethyl)phenylacetaldehyde | 430 | Imaging Techniques |

Organic Synthesis Applications

The compound is also significant in organic synthesis as an intermediate for various chemical reactions:

- Cross-Coupling Reactions : It can participate in Mizoroki-Heck cross-coupling reactions to form complex organic molecules.

Case Study: Synthesis of Complex Molecules

In a recent study, researchers reported an improved method for synthesizing complex organic compounds using this compound as a key intermediate. The study highlighted its effectiveness in facilitating reactions that yield high-purity products under mild conditions .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to the following analogs:

1-Naphthalenecarboxaldehyde (CAS 66-77-3): Lacks the trifluoromethoxy group, resulting in lower electron-withdrawing effects and reduced lipophilicity. Used in antifungal agents like butenafine .

2-Chloronaphthalene (CAS 91-58-7): Chlorine substituent at position 2 provides moderate electron-withdrawing effects but lacks the steric bulk and metabolic stability conferred by -OCF₃ .

1-Methylnaphthalene (CAS 90-12-0): Methyl group at position 1 offers electron-donating effects, contrasting sharply with the electron-withdrawing -OCF₃ group .

Naphthalene-1,8-diaminatoborane (CAS 5656-71-3): Boron-containing derivative with distinct reactivity, emphasizing the versatility of naphthalene scaffolds in coordination chemistry .

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde | -OCF₃ (1), -CHO (3) | ~246.17* | High lipophilicity, strong electron withdrawal |

| 1-Naphthalenecarboxaldehyde | -CHO (1) | 156.18 | Moderate polarity, lower metabolic stability |

| 2-Chloronaphthalene | -Cl (2) | 162.62 | Moderate electron withdrawal, halogen bonding capability |

| 1-Methylnaphthalene | -CH₃ (1) | 142.20 | Electron-donating, increased volatility |

*Calculated based on structure.

Biological Activity

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a trifluoromethoxy group attached to a naphthalene ring with a carboxaldehyde functional group, which enhances its reactivity and solubility. The unique structural characteristics of this compound suggest a variety of biological interactions, making it a candidate for further investigation in therapeutic applications.

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and electrophilic aromatic substitutions. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Chemical Formula | C12H9F3O2 |

| Molecular Weight | 240.19 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Trifluoromethoxy, aldehyde |

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including those similar to this compound. For instance, compounds with naphthalene moieties have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest. A specific study demonstrated that a related compound exhibited remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells, leading to cell cycle arrest in the S phase and subsequent apoptosis induction .

Anti-inflammatory Properties

Naphthalene derivatives are also recognized for their anti-inflammatory properties. Compounds structurally similar to this compound have been reported to inhibit inflammatory pathways effectively. For example, certain naphthalene derivatives displayed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests that this compound may possess similar anti-inflammatory activities.

Molecular Docking Studies

Molecular docking studies indicate that this compound may interact with specific biological targets, influencing pathways relevant to disease processes. These studies are essential for elucidating the mechanisms through which this compound exerts its biological effects.

Case Study 1: Cytotoxicity Evaluation

In vitro studies on naphthalene derivatives have shown varying degrees of cytotoxicity against cancer cell lines. For instance, a related naphthalene derivative was tested against several cancer cell lines, demonstrating IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Testing

Another study evaluated the anti-inflammatory effects of naphthalene derivatives through edema inhibition assays. Compounds with similar structures showed significant reductions in inflammation markers, suggesting potential use as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde?

- Methodological Answer : The synthesis typically involves trifluoromethoxy group introduction onto a naphthalene scaffold. A common approach uses radical trifluoromethylation under controlled conditions (e.g., UV light or initiators like azobisisobutyronitrile (AIBN)) to functionalize the naphthalene ring at position 1. Subsequent oxidation of a methyl or hydroxymethyl group at position 3 yields the carboxaldehyde . Alternative routes may employ nucleophilic aromatic substitution (SNAr) using trifluoromethoxide sources, though steric hindrance from the naphthalene system requires optimized reaction temperatures (80–120°C) and polar aprotic solvents (e.g., DMF or THF) .

Q. How is this compound characterized analytically?

- Methodological Answer : Characterization relies on 1H/13C NMR to confirm substituent positions and 19F NMR to verify trifluoromethoxy integration. The aldehyde proton typically appears as a singlet near δ 10.0 ppm. Mass spectrometry (EI/ESI-MS) confirms the molecular ion ([M+H]+) and fragmentation patterns. Elemental analysis validates purity (>95%), while IR spectroscopy identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹ .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Methodological Answer : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) to assess metabolic stability. Cytotoxicity can be evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to structurally similar compounds like 1-(Difluoromethoxy)naphthalene-3-carboxaldehyde, which showed moderate anticancer activity .

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during trifluoromethoxy group installation?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts preferential substitution at the naphthalene position with the lowest activation energy for trifluoromethoxy radical addition. Experimentally, directing groups (e.g., -NO2) can be temporarily introduced to guide substitution, followed by deprotection . Competing pathways (e.g., over-oxidation of intermediates) are mitigated by controlling reaction time and stoichiometry .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF3) reduces electron density on the naphthalene ring, as evidenced by Hammett substituent constants (σm = 0.45). This enhances electrophilicity at the carboxaldehyde, facilitating nucleophilic additions (e.g., Schiff base formation). Comparative studies with -OCH3 analogs show a 20–30% increase in reaction rates with amines due to improved leaving-group ability .

Q. How can computational methods predict biological target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like COX-2 or EGFR kinases. The trifluoromethoxy group’s hydrophobicity improves docking scores by 1.5–2.0 kcal/mol compared to non-fluorinated analogs. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with the aldehyde oxygen) .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported biological activity across analogs?

- Methodological Answer : Variability in cytotoxicity data (e.g., IC50 ranges of 5–50 μM) may stem from differences in cell permeability or metabolic stability. Perform logP measurements (HPLC) to correlate lipophilicity with activity. Structural analogs with -CF3 instead of -OCF3 show higher membrane penetration but lower target specificity, highlighting a trade-off .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer : Optimize continuous flow reactors for radical trifluoromethylation, reducing side reactions (e.g., dimerization) by controlling residence time (<2 minutes). Catalyst screening (e.g., CuI vs. AgNO3) improves yields from 40% (batch) to 65% (flow) .

Environmental and Toxicological Considerations

Q. What are the key parameters for environmental risk assessment?

- Methodological Answer : Follow OECD guidelines for biodegradability (OECD 301F) and bioaccumulation (logKow <3.5). Environmental monitoring via HPLC-MS/MS detects trace levels in water/sediment. Retrospective cohort studies on naphthalene derivatives suggest moderate ecotoxicity (LC50 >10 mg/L in Daphnia magna), but long-term effects require further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.